molecular formula C12H16N4S2 B5908187 1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole

1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole

Cat. No.: B5908187
M. Wt: 280.4 g/mol
InChI Key: ZZTHFUJYJXAAEL-ONEGZZNKSA-N
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Description

1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole is a heterocyclic compound that features two imidazole rings connected by a sulfanylbutenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Radziszewski reaction and the Wittig reaction, as well as the use of high-throughput screening to identify the most efficient reaction conditions .

Mechanism of Action

The mechanism of action of 1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole involves its interaction with various molecular targets:

Properties

IUPAC Name

1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S2/c1-15-7-5-13-11(15)17-9-3-4-10-18-12-14-6-8-16(12)2/h3-8H,9-10H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTHFUJYJXAAEL-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC=CCSC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1SC/C=C/CSC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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